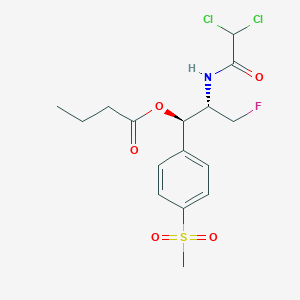
(1R,2S)-2-(2,2-dichloroacetamido)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichloroacetyl group, a fluoro group, and a methylsulfonylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the dichloroacetyl group: This can be achieved by reacting an appropriate amine with dichloroacetyl chloride under basic conditions.
Introduction of the fluoro group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with the intermediate compound.
Final esterification: The final step involves the esterification of the intermediate with butyric acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Fluorophenyl derivatives: Compounds with a phenyl ring substituted with a fluorine atom.
Methylsulfonylphenyl derivatives: Compounds with a phenyl ring substituted with a methylsulfonyl group.
Uniqueness
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H20Cl2FNO5S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
[(1R,2S)-2-[(2,2-dichloroacetyl)amino]-3-fluoro-1-(4-methylsulfonylphenyl)propyl] butanoate |
InChI |
InChI=1S/C16H20Cl2FNO5S/c1-3-4-13(21)25-14(12(9-19)20-16(22)15(17)18)10-5-7-11(8-6-10)26(2,23)24/h5-8,12,14-15H,3-4,9H2,1-2H3,(H,20,22)/t12-,14-/m1/s1 |
Clé InChI |
HLTGVBDEHVMERD-TZMCWYRMSA-N |
SMILES isomérique |
CCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CF)NC(=O)C(Cl)Cl |
SMILES canonique |
CCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CF)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















